{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride
Description
{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride is a phenylalkylamine derivative featuring a phenyl ring substituted at the 2-position with a 2-methylallyloxy group (-O-CH2-C(CH3)=CH2) and an amine group (-NH2) in the para position relative to the substituent. The hydrochloride salt form enhances stability and solubility.
Properties
IUPAC Name |
2-(2-methylprop-2-enoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6H,1,7,11H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUYLCODXZLUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride typically involves the reaction of 2-methyl-2-propen-1-ol with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted phenylamine derivatives .
Scientific Research Applications
{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Positional Isomers
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine Hydrochloride (Positional Isomer)
- Structure : The substituent is at the 4-position of the phenyl ring instead of the 2-position.
- Key Data : Molecular weight = 199.68 g/mol, purity = 95%, InChI Key = HNYJPTYRAKXCIW-UHFFFAOYSA-N .
- Comparison: Positional isomerism may alter electronic effects (e.g., resonance stabilization) and steric interactions.
[(2E)-3-Phenyl-2-propen-1-yl]amine Hydrochloride (Cinnamylamine Hydrochloride)
- Structure : Features a propenyl chain with a phenyl group at the 3-position and an amine at the 1-position.
- Key Data: Synonyms include "cinnamylamine hydrochloride," highlighting aromaticity from the phenyl-propenyl motif.
- Comparison : The absence of an ether linkage and the presence of a conjugated π-system may enhance lipophilicity compared to the target compound. Such structural differences could influence receptor binding in pharmacological contexts .
Substituted Phenylalkylamines
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)
- Structure : Contains methoxy groups at the 2- and 5-positions and a methyl group at the 4-position on the phenyl ring, with an ethylamine side chain.
- The target compound’s 2-methylallyloxy group introduces steric bulk and reduced electron-donating capacity, which may alter receptor interaction profiles .
2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine Hydrochloride (2C-P)
Halogenated and Heterocyclic Derivatives
(2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride
- Structure : A branched amine with difluoroethyl and isopropyl groups.
- Key Data : Molecular weight = 159.61 g/mol, formula = C5H12ClF2N.
- The absence of an aromatic system distinguishes it from the target compound, likely reducing π-π stacking interactions in biological systems .
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride
- Structure : Complex substituents, including a fluorobenzyl ether and methoxy group.
- Key Data: Molecular formula = C16H19ClFNO2.
- The target compound’s simpler substituents may offer synthetic advantages .
Heterocyclic Hybrids
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine Hydrochloride
- Structure : Combines a propenylphenyl group with a tetrahydrofuranmethyl moiety.
- Comparison : The tetrahydrofuran ring introduces oxygen-based hydrogen bonding capacity, which could enhance solubility. The target compound’s allyloxy group lacks this heterocyclic advantage but may exhibit greater conformational flexibility .
Biological Activity
Overview
{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride, also known as 4-[(2-methyl-2-propenyl)oxy]aniline hydrochloride, is a compound with the molecular formula C10H13NO·HCl. It has garnered attention in various scientific fields due to its potential biological activities, particularly in cancer research and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-hydroxyaniline with 2-methyl-2-propen-1-ol, utilizing dichloromethane as a solvent and potassium carbonate as a base. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt.
Antitumor Effects
Recent studies have highlighted the anticancer properties of chalcone derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against various cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values for these compounds range from 0.89 to 9.63 µg/mL, indicating potent cytotoxic effects .
Mechanism of Action:
The anticancer activity is primarily attributed to the induction of apoptosis through both extrinsic and intrinsic pathways. Studies have demonstrated that these compounds can arrest the cell cycle in the subG0 phase, depolarize mitochondrial membranes, and activate caspases (caspase-8 and caspase-9), which are crucial for programmed cell death .
Antiviral and Antimicrobial Properties
Chalcones and their derivatives also exhibit antiviral and antimicrobial activities. They target various viral enzymes and are effective against multidrug-resistant bacteria. The mechanisms include inhibition of DNA gyrase B and other essential enzymes involved in bacterial replication .
Case Study 1: Anticancer Activity Assessment
A study evaluated the effects of a chalcone derivative on AGS cells, where it was found to significantly reduce cell viability at concentrations ranging from 1 to 10 µg/mL. The results indicated that higher concentrations led to increased activation of caspases, suggesting a robust apoptotic response .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The derivatives demonstrated effective inhibition of bacterial growth, supporting their potential use as therapeutic agents in treating infections caused by resistant strains .
Comparative Analysis
| Compound Name | Biological Activity | IC50 Range (µg/mL) | Targeted Cell Lines |
|---|---|---|---|
| {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine HCl | Antitumor | 0.89 - 9.63 | HeLa, HL-60, AGS |
| Chalcone Derivative A | Antiviral, Antimicrobial | Not specified | S. aureus, E. coli |
| Methallylescaline | Similar structure with altered properties | Not specified | Various cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
